molecular formula C22H14BrN3O3 B288070 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one

3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one

Katalognummer B288070
Molekulargewicht: 448.3 g/mol
InChI-Schlüssel: ASFBVAUPSBCBFY-NTEUORMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one, also known as BVC-317, is a compound that has gained attention in the scientific community due to its potential applications in the field of cancer research. BVC-317 belongs to a class of compounds known as cyclohepta[c]pyrazolones, which have been shown to possess anti-cancer properties. In

Wirkmechanismus

The mechanism of action of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is frequently dysregulated in cancer cells. 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has been found to have minimal toxicity in non-cancerous cells, indicating that it may have a favorable safety profile. In addition to its anti-cancer properties, 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has also been found to possess anti-inflammatory and anti-oxidant properties. These properties may have potential applications in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one is its specificity for cancer cells, which may reduce the risk of off-target effects. Additionally, 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has been found to be effective in cancer cells that are resistant to other anti-cancer drugs, indicating that it may have potential as a treatment for drug-resistant cancers. One limitation of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one is its relatively low solubility in water, which may make it difficult to administer in vivo.

Zukünftige Richtungen

There are several potential future directions for research on 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one and its potential applications in the treatment of other diseases. Finally, preclinical studies are needed to evaluate the safety and efficacy of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one in vivo, which will be important for its eventual translation to clinical trials.

Synthesemethoden

The synthesis of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one involves the condensation of 2-bromoacetophenone and 4-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to cyclization using hydrazine hydrate to form the cyclohepta[c]pyrazolone ring. The final step involves the addition of vinyl magnesium bromide to the cyclohepta[c]pyrazolone ring to form 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one.

Wissenschaftliche Forschungsanwendungen

3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has been shown to possess anti-cancer properties and has been studied extensively in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Eigenschaften

Produktname

3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one

Molekularformel

C22H14BrN3O3

Molekulargewicht

448.3 g/mol

IUPAC-Name

3-[(E)-2-(2-bromophenyl)ethenyl]-1-(4-nitrophenyl)cyclohepta[c]pyrazol-8-one

InChI

InChI=1S/C22H14BrN3O3/c23-19-7-3-1-5-15(19)9-14-20-18-6-2-4-8-21(27)22(18)25(24-20)16-10-12-17(13-11-16)26(28)29/h1-14H/b14-9+

InChI-Schlüssel

ASFBVAUPSBCBFY-NTEUORMPSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=C/C2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-])Br

SMILES

C1=CC=C(C(=C1)C=CC2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-])Br

Kanonische SMILES

C1=CC=C(C(=C1)C=CC2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-])Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.